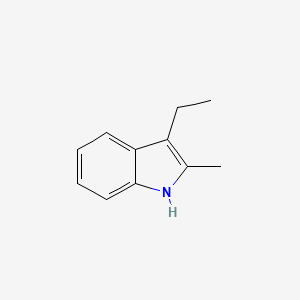
3-ethyl-2-methyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-ethyl-2-methyl-1H-indole: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their aromatic properties and biological activities, making them important in various fields such as chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions to form indoles.
Bischler-Möhlau Indole Synthesis: This method involves the cyclization of α-bromoacetophenones with anilines in the presence of a base.
Industrial Production Methods: Industrially, indoles can be synthesized using catalytic hydrogenation of indole derivatives or through the use of metal catalysts in various cyclization reactions.
化学反応の分析
Types of Reactions:
Oxidation: 3-ethyl-2-methyl-1H-indole can undergo oxidation reactions to form various oxidized products.
Substitution: Electrophilic substitution reactions are common for indoles due to their electron-rich nature.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as indole-3-carboxylic acid.
Reduction Products: Reduced derivatives such as 3-ethyl-2-methylindoline.
Substitution Products: Various substituted indoles depending on the reagents used.
科学的研究の応用
Chemistry: Indole derivatives are used as building blocks in organic synthesis and as intermediates in the production of pharmaceuticals . Biology: Indole derivatives have been studied for their biological activities, including antiviral, anticancer, and antimicrobial properties . Medicine: Indole-based compounds are used in the development of drugs for various diseases, including cancer and infectious diseases . Industry: Indoles are used in the production of dyes, pigments, and fragrances .
作用機序
The mechanism of action of 3-ethyl-2-methyl-1H-indole involves its interaction with various molecular targets and pathways. Indole derivatives can bind to multiple receptors and enzymes, modulating their activity. For example, they can inhibit enzymes involved in cancer cell proliferation or interact with receptors involved in neurotransmission .
類似化合物との比較
2-methyl-1H-indole: Similar in structure but lacks the ethyl group at the 3-position.
3-methyl-1H-indole: Similar in structure but lacks the ethyl group at the 2-position.
1H-indole: The parent compound without any substituents.
Uniqueness: 3-ethyl-2-methyl-1H-indole is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity compared to other indole derivatives .
特性
CAS番号 |
35246-18-5 |
|---|---|
分子式 |
C11H13N |
分子量 |
159.23 g/mol |
IUPAC名 |
3-ethyl-2-methyl-1H-indole |
InChI |
InChI=1S/C11H13N/c1-3-9-8(2)12-11-7-5-4-6-10(9)11/h4-7,12H,3H2,1-2H3 |
InChIキー |
UTFUFZSBOJRSGN-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(NC2=CC=CC=C21)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














